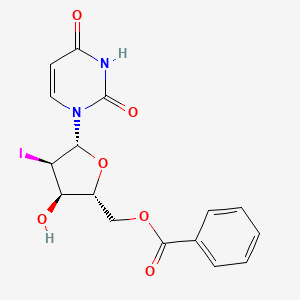
5'-O-Benzoyl-2'-deoxy-2'-iodouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-Benzoyl-2’-deoxy-2’-iodouridine is a modified nucleoside analog derived from 2’-deoxyuridine This compound is characterized by the presence of a benzoyl group at the 5’-position and an iodine atom at the 2’-position of the deoxyribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Benzoyl-2’-deoxy-2’-iodouridine typically involves the benzoylation of 2’-deoxy-5-iodouridine. The process begins with the reaction of 2’-deoxy-5-iodouridine with benzoyl chloride in the presence of pyridine as a base and dichloromethane as a solvent. This reaction yields 5’-O-benzoyl-2’-deoxy-5-iodouridine .
Industrial Production Methods
While specific industrial production methods for 5’-O-Benzoyl-2’-deoxy-2’-iodouridine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5’-O-Benzoyl-2’-deoxy-2’-iodouridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 2’-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include 2’-deoxy-2’-thiouridine, 2’-deoxy-2’-aminouridine, and other substituted derivatives.
Hydrolysis: The major product of hydrolysis is 2’-deoxy-5-iodouridine.
Scientific Research Applications
5’-O-Benzoyl-2’-deoxy-2’-iodouridine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nucleoside analogs.
Biology: The compound is utilized in studies involving DNA replication and repair mechanisms.
Industry: The compound can be used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 5’-O-Benzoyl-2’-deoxy-2’-iodouridine involves its incorporation into DNA, where it can replace thymidine. This substitution can inhibit DNA synthesis and replication, leading to the production of faulty DNA . The compound targets viral DNA polymerases and thymidylate phosphorylase, preventing proper viral replication and reducing the infectivity of the virus .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2’-deoxyuridine (Idoxuridine): A nucleoside analog used as an antiviral agent.
5-Bromo-2’-deoxyuridine: Another nucleoside analog with similar antiviral properties.
5-Chloro-2’-deoxyuridine:
Uniqueness
5’-O-Benzoyl-2’-deoxy-2’-iodouridine is unique due to the presence of both a benzoyl group and an iodine atom, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and enhances its potential as a research tool and therapeutic agent.
Properties
CAS No. |
189164-50-9 |
|---|---|
Molecular Formula |
C16H15IN2O6 |
Molecular Weight |
458.20 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-iodooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C16H15IN2O6/c17-12-13(21)10(8-24-15(22)9-4-2-1-3-5-9)25-14(12)19-7-6-11(20)18-16(19)23/h1-7,10,12-14,21H,8H2,(H,18,20,23)/t10-,12-,13-,14-/m1/s1 |
InChI Key |
GYIAPIPVUURVRG-FMKGYKFTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)I)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


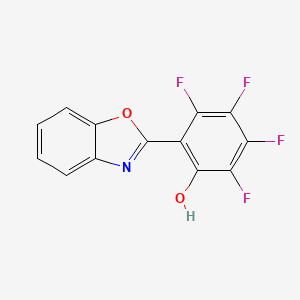
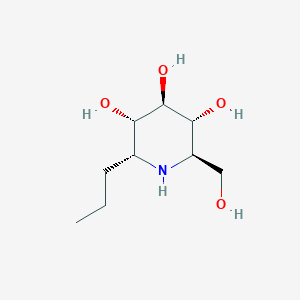
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12578458.png)
![3-[4-(Propan-2-YL)phenyl]propanenitrile](/img/structure/B12578466.png)
![2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B12578468.png)

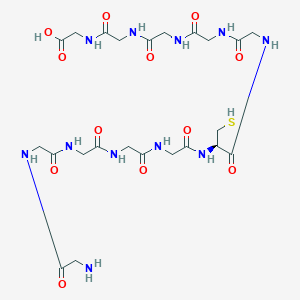

![4-Methoxy-N-methyl-N-[(pyren-1-YL)methyl]aniline](/img/structure/B12578483.png)
![3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B12578493.png)
![3-Amino-3-(trifluoromethyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12578496.png)
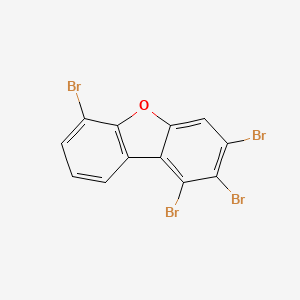
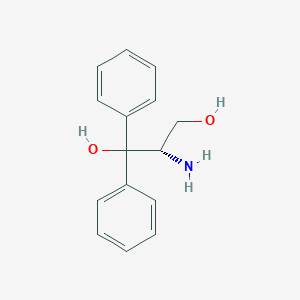
![1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene](/img/structure/B12578509.png)
